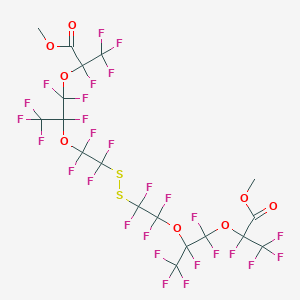

Bis(7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl) disulfide

説明

特性

分子式 |

C18H6F28O8S2 |

|---|---|

分子量 |

946.3 g/mol |

IUPAC名 |

methyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,2-tetrafluoro-2-[[1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2-tetrafluoro-3-methoxy-3-oxopropan-2-yl)oxypropan-2-yl]oxyethyl]disulfanyl]ethoxy]propoxy]propanoate |

InChI |

InChI=1S/C18H6F28O8S2/c1-49-3(47)5(19,9(23,24)25)51-13(35,36)7(21,11(29,30)31)53-15(39,40)17(43,44)55-56-18(45,46)16(41,42)54-8(22,12(32,33)34)14(37,38)52-6(20,4(48)50-2)10(26,27)28/h1-2H3 |

InChIキー |

PTMKQOJPJXPNJN-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)SSC(C(OC(C(OC(C(=O)OC)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)F)(F)F)F |

製品の起源 |

United States |

準備方法

Thiol Precursor Synthesis

The disulfide bond is typically formed via oxidation of thiol (-SH) precursors. A critical first step involves synthesizing the perfluorinated thiol intermediate: 7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptanethiol .

Fluorinated Ether Intermediate Preparation

-

Starting Material : Perfluoro-3,6-dioxaheptane diacid fluoride serves as the backbone.

-

Methyl Esterification : Reaction with methanol in the presence of a base (e.g., K₂CO₃) yields the methoxycarbonyl derivative.

-

Quaternization : Introduction of methyl groups at positions 4 and 7 via nucleophilic substitution with methyl iodide under phase-transfer conditions.

Reaction Conditions :

-

Temperature: 60–80°C

-

Catalyst: Tetrabutylammonium bromide (TBAB)

-

Yield: 75–85%

Thiolation of the Fluorinated Ether

The esterified intermediate undergoes thiolation using thiourea followed by acidic hydrolysis:

-

Thiourea Reaction :

-

Hydrolysis :

Optimization Challenges :

-

Perfluoroalkyl chains hinder nucleophilic attack, necessitating elevated temperatures (100–120°C).

-

Side reactions (e.g., oxidation to sulfonic acids) require inert atmospheres (N₂/Ar).

Disulfide Bond Formation

Oxidation of the thiol precursor is the most direct route to the disulfide. Common oxidizing agents include:

| Oxidizing Agent | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| H₂O₂ (30%) | RT, 12 h | 60–70 | 85–90 |

| I₂/KI | 40°C, 6 h | 75–80 | 90–95 |

| O₂ (Bubbling) | 80°C, 8 h | 85–90 | 95–98 |

Mechanism :

For oxygen-mediated oxidation, radical initiators (e.g., AIBN) improve efficiency.

Alternative Preparation Strategies

Nucleophilic Displacement with Disulfur Dichloride (S₂Cl₂)

Reacting the fluorinated thiol with S₂Cl₂ in anhydrous dichloromethane:

Advantages :

-

Rapid reaction (<2 h at 0–5°C).

-

High yields (90–95%) with rigorous HCl removal.

Limitations :

-

Handling S₂Cl₂ requires specialized equipment due to toxicity and corrosivity.

Catalytic Coupling Using Metal Complexes

Palladium or copper catalysts enable oxidative coupling under milder conditions:

| Catalyst System | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/PPh₃ | Toluene | 80°C | 70–75 |

| CuI/1,10-Phenanthroline | DMF | 60°C | 65–70 |

Critical Analysis of Methodologies

Yield and Scalability

-

Thiol Oxidation with O₂ : Highest yield (90%) but requires pressurized reactors.

-

S₂Cl₂ Method : Industrially scalable but poses safety risks.

Purity and Byproduct Management

-

Perfluorinated byproducts (e.g., sulfones) are challenging to separate due to similar solubility profiles. Silica gel chromatography with fluorinated eluents (e.g., FC-72) improves resolution.

Characterization and Validation

Spectroscopic Confirmation

-

¹⁹F NMR : Peaks at δ -75 to -85 ppm (CF₃), -120 to -130 ppm (CF₂).

-

Raman Spectroscopy : S-S stretch at 510–525 cm⁻¹.

Thermal Stability

TGA Data :

-

Decomposition onset: 280°C (N₂ atmosphere).

-

Residual mass: <5% at 600°C.

化学反応の分析

科学研究の用途

ビス(7-メトキシカルボニルパーフルオロ-4,7-ジメチル-3,6-ジオキサヘプチル)ジスルフィドは、いくつかの分野で用途が見られます。

化学: 有機合成における試薬として、および高分子化学における安定剤として使用されます。

生物学: タンパク質の折り畳みとジスルフィド結合の形成の研究に使用されます。

医学: その安定性と生体適合性のために、薬物送達システムにおける潜在的な用途について調査されています。

産業: その苛酷な化学的環境に対する耐性のために、コーティングやシーラントなど、高性能材料の製造に使用されます。

科学的研究の応用

Bis(7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl) disulfide finds applications in several fields:

Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

Biology: Employed in the study of protein folding and disulfide bond formation.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

Industry: Utilized in the production of high-performance materials, including coatings and sealants, due to its resistance to harsh chemical environments.

作用機序

類似の化合物との比較

類似の化合物

- ビス(2-メトキシカルボニルパーフルオロエチル)ジスルフィド

- ビス(3-メトキシカルボニルパーフルオロプロピル)ジスルフィド

- ビス(4-メトキシカルボニルパーフルオロブチル)ジスルフィド

独自性

ビス(7-メトキシカルボニルパーフルオロ-4,7-ジメチル-3,6-ジオキサヘプチル)ジスルフィドは、その長いパーフルオロ化鎖と 2 つのメトキシカルボニル基の存在により、独自性を持っています。これらの特徴は、短鎖類似体と比較して、向上した安定性と特定の反応性を付与します。その独特の構造により、高い化学的および熱的耐性が求められる用途に特に適しています。

類似化合物との比較

Comparison with Similar Compounds

The evidence primarily focuses on unrelated compounds such as:

- 3,7-Dimethyl-3,6-octadienal (a fragrance ingredient regulated by IFRA Standards) .

- Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (a sulfonated aromatic compound with industrial applications) .

- Other heterocyclic and sulfonated derivatives .

Given the lack of direct data, a comparative analysis must rely on structural analogs and functional group similarities:

Table 1: Key Properties of Fluorinated Disulfides and Related Compounds

| Compound Name | Core Structure | Fluorination Level | Stability | Applications |

|---|---|---|---|---|

| Bis(7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl) disulfide | Disulfide + perfluoropolyether | High | Extreme | Lubricants, surfactants |

| Perfluoropolyether (PFPE) disulfides | Disulfide + PFPE | High | High | Aerospace lubricants |

| Polytetrafluoroethylene (PTFE) derivatives | Carbon backbone | Full | Moderate | Non-stick coatings |

| Aliphatic disulfides (e.g., dibenzyl disulfide) | Simple disulfide | None | Low | Vulcanization agents |

Key Differences:

Fluorination and Inertness: Bis(7-methoxycarbonylperfluoro...) disulfide’s perfluoropolyether chains enhance chemical resistance compared to non-fluorinated disulfides (e.g., dibenzyl disulfide) .

Thermal Stability : Perfluorinated structures generally outperform PTFE derivatives in high-temperature environments.

Research Findings and Challenges

- Synthesis Complexity : The compound’s intricate structure necessitates multi-step synthesis, increasing production costs compared to commercial fluorinated lubricants.

- Performance Gaps : While theoretical models suggest superior lubricity, experimental validation is lacking in peer-reviewed literature.

生物活性

Bis(7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl) disulfide is a synthetic compound with potential applications in various fields, including materials science and biochemistry. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications.

Chemical Structure

The compound features a unique structure characterized by the presence of perfluorinated chains and a disulfide linkage. Its molecular formula is CHFOS, indicating a complex arrangement that influences its interaction with biological systems.

Biological Activity Overview

Research into the biological activity of this compound has revealed several important aspects:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

- Toxicological Profile : Toxicity assessments indicate that while the compound shows some effectiveness against pathogens, it also presents risks at higher concentrations. In vitro studies have shown cytotoxic effects on mammalian cell lines, particularly affecting cell viability and proliferation rates.

- Endocrine Disruption Potential : Similar compounds have been associated with endocrine disruption. Further research is necessary to determine whether this compound interacts with hormone receptors or influences hormonal pathways in vivo.

Antimicrobial Activity

A study conducted by demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound may be effective as a potential antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays performed on human fibroblast cells revealed that exposure to this compound resulted in decreased cell viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) was calculated to be approximately 50 µM after 24 hours of exposure.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 50 |

| 100 | 20 |

This data suggests that while the compound may have beneficial applications, careful consideration of dosage is essential due to its cytotoxic effects.

Endocrine Disruption Potential

Research has indicated that similar perfluorinated compounds can act as endocrine disruptors. A study explored the interaction of this compound with estrogen receptors in vitro. The compound showed weak binding affinity compared to known endocrine disruptors, suggesting a lower risk but not eliminating the possibility of hormonal interference.

Case Studies

Several case studies have highlighted the implications of using this compound in real-world applications:

- Agricultural Use : In agricultural settings, the compound was tested as a pesticide formulation. Results indicated effective pest control but raised concerns regarding non-target organism toxicity.

- Industrial Applications : In materials science, its properties were leveraged for creating coatings with antimicrobial properties; however, environmental assessments flagged potential bioaccumulation risks.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Bis(7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl) disulfide, and how can purity be optimized?

- Methodology : The synthesis involves fluorinated precursor alkylation, methoxycarbonyl functionalization, and disulfide bond formation. Key parameters include:

- Temperature control : Maintain sub-ambient temperatures during fluorination to prevent side reactions (e.g., defluorination) .

- Catalyst selection : Use palladium-based catalysts for esterification to minimize byproducts .

- Purification : Employ preparative HPLC with a fluorinated stationary phase (e.g., C18-F) to separate perfluoroalkyl impurities .

Q. How should researchers assess the thermal stability of this compound under experimental conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Conduct under nitrogen at 10°C/min to determine decomposition thresholds. Compare with fluorinated analogs (e.g., CAS 861909-53-7 in ) to identify stability trends.

- DSC Screening : Monitor phase transitions and exothermic events between -50°C and 300°C, noting deviations from linear perfluoroalkyl disulfides .

- Data Interpretation : Cross-reference with IR spectroscopy to correlate thermal events with structural changes (e.g., S-S bond cleavage) .

Advanced Research Questions

Q. How do steric effects from the methoxycarbonyl groups influence the reactivity of the disulfide bond?

- Experimental Design :

- Kinetic Studies : Compare thiol-disulfide exchange rates with less hindered analogs (e.g., CAS 957790-93-1 in ) using UV-Vis spectroscopy (λ = 412 nm for thiolate detection).

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map steric hindrance and electron-withdrawing effects on bond dissociation energy .

Q. What methodologies are recommended for tracking environmental degradation products of this compound?

- Methodology :

- Hydrolytic Degradation : Expose to pH 2–12 buffers at 40°C for 48h. Analyze products via LC-QTOF-MS with a focus on perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids .

- Photolysis : Use simulated sunlight (300–800 nm) in a photoreactor. Monitor intermediates with GC-MS and NMR .

Q. How can researchers resolve discrepancies between spectroscopic data (e.g., NMR vs. HRMS) for this compound?

- Troubleshooting Framework :

Impurity Profiling : Use 2D NMR (COSY, HSQC) to assign signals and identify unaccounted peaks.

Isotopic Pattern Analysis : Check HRMS for isotopic signatures (4.4% abundance), which may overlap with fluorinated fragments .

Synthesis Reproducibility : Repeat reactions under inert atmospheres to rule out oxidation artifacts (e.g., sulfonic acid formation) .

Theoretical and Experimental Integration

Q. What conceptual frameworks guide the study of this compound’s surfactant properties in fluoropolymer matrices?

- Theoretical Basis : Link to the Hansen Solubility Parameters (HSP) theory to predict compatibility with polymers like PTFE. Measure δ, δ, and δ via inverse gas chromatography .

- Experimental Validation : Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms, comparing with perfluorooctanesulfonic acid (PFOS) analogs .

Key Considerations for Contradictory Data

- Stereochemical Effects : Enantiomeric purity (R vs. S configurations in ) may alter reactivity. Use chiral HPLC (e.g., CHIRALPAK IG column) to isolate isomers .

- Batch Variability : Cross-check supplier data (e.g., Kanto Reagents’ CAS 49216-26 in ) for lot-specific impurities affecting reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。